The Chemical Structure, Physicochemical Properties, and Synthetic Utility of 4-(Trifluoromethyl)azepane
The Chemical Structure, Physicochemical Properties, and Synthetic Utility of 4-(Trifluoromethyl)azepane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl ( −CF3 ) group—into saturated nitrogen heterocycles is a proven tactic for overcoming developability bottlenecks. Saturated seven-membered carbocycles where one carbon is replaced by nitrogen (azepanes) rank among the top 100 most frequently utilized ring systems for small molecule therapeutics[1].
4-(Trifluoromethyl)azepane represents a highly versatile building block. By merging the conformational flexibility of the azepane ring with the stereoelectronic properties of a −CF3 group, this compound offers unique physicochemical advantages, including modulated basicity, enhanced metabolic stability, and optimized lipophilicity. This whitepaper provides an authoritative analysis of its structural properties, causality-driven synthetic protocols, and its role as a critical intermediate in drug discovery.
Chemical Structure and Physicochemical Profiling
Structural Overview
4-(Trifluoromethyl)azepane is a seven-membered aliphatic heterocycle containing a secondary amine and a trifluoromethyl substituent at the C4 position. It is most commonly handled and commercially supplied as its hydrochloride salt (CAS: 2287275-08-3)[2] or as a Boc-protected intermediate, such as tert-butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate (CAS: 1334495-40-7)[3].
The Causality of Physicochemical Modulation
The addition of the −CF3 group fundamentally alters the physicochemical profile of the azepane core through two primary mechanisms:
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Inductive Electron Withdrawal ( −I Effect): The strongly electronegative fluorine atoms pull electron density away from the basic nitrogen atom through the sigma-bond framework. This significantly lowers the pKa of the secondary amine compared to unsubstituted azepane. A lower pKa ensures a higher fraction of the un-ionized free base at physiological pH (7.4), directly enhancing passive membrane permeability.
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Lipophilicity and Steric Shielding: The −CF3 group increases the overall lipophilicity ( LogP ) of the molecule[1]. Furthermore, the bulky nature of the −CF3 group provides steric shielding against cytochrome P450-mediated oxidative metabolism at adjacent carbon centers, thereby increasing the half-life of the resulting drug candidates.
Quantitative Data Comparison
The following table summarizes the key physicochemical differences driven by the trifluoromethyl substitution.
| Property | Unsubstituted Azepane | 4-(Trifluoromethyl)azepane (Free Base) | 4-(Trifluoromethyl)azepane HCl |
| Molecular Formula | C6H13N | C7H12F3N | C7H13ClF3N |
| Molecular Weight | 99.17 g/mol | ~167.17 g/mol | 203.63 g/mol [2] |
| Estimated pKa (Amine) | ~11.1 | ~9.5 - 10.2 (Lowered via −I effect) | N/A (Salt form) |
| Lipophilicity (LogP) | Low (~1.2) | Moderate to High (Increased by −CF3 ) | Low (Ionized) |
| Physical State (RT) | Liquid | Volatile Liquid | Solid Crystalline Powder |
Mechanistic Workflows & Experimental Methodologies
Advanced Synthesis: Ring Expansion Strategy
Synthesizing enantio-enriched substituted trifluoromethyl azepanes requires precise stereochemical control. A highly effective, field-proven methodology involves the ring expansion of trifluoromethyl pyrrolidines[4].
Mechanistic Causality: Starting from an L-proline derivative, the pyrrolidine is activated to form a highly strained bicyclic azetidinium intermediate. The presence of the strongly electron-withdrawing −CF3 group induces a strict regioselectivity during the subsequent nucleophilic attack. The nucleophile selectively opens the strained azetidinium ring to yield the expanded seven-membered azepane ring, transferring the chirality of the L-proline starting material with high enantiomeric excess ( ee )[4].
Caption: Regioselective synthesis of trifluoromethyl azepanes via a bicyclic azetidinium intermediate.
Protocol: Preparation of 4-(Trifluoromethyl)azepane Hydrochloride from Boc-Protected Precursor
For routine medicinal chemistry applications, researchers often begin with commercially available Boc-protected precursors[3]. The following is a self-validating protocol for the quantitative deprotection of tert-butyl 4-(trifluoromethyl)azepane-1-carboxylate.
Materials Required:
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tert-Butyl 4-(trifluoromethyl)azepane-1-carboxylate (1.0 eq)
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4M HCl in 1,4-Dioxane (10.0 eq)
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Anhydrous Dichloromethane (DCM)
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Diethyl ether (ice-cold)
Step-by-Step Methodology:
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Dissolution: Dissolve the Boc-protected azepane in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis and ensure a clean cleavage of the tert-butoxycarbonyl group.
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Acidic Cleavage: Dropwise add 4M HCl in 1,4-dioxane at 0 °C. Stir the reaction mixture, allowing it to slowly warm to room temperature over 2 hours. Causality: The strong acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide.
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In-Process Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the starting material and the appearance of a highly polar, ninhydrin-active spot confirms complete deprotection.
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Precipitation & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting residue with ice-cold diethyl ether. Causality: The target 4-(trifluoromethyl)azepane hydrochloride is highly polar and insoluble in non-polar ether, causing it to crash out as a pure crystalline solid, while non-polar organic impurities remain in the supernatant.
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Filtration: Filter the precipitate over a glass frit, wash with additional cold ether, and dry under high vacuum to yield the pure hydrochloride salt[2].
Application in Drug Discovery
The integration of 4-(trifluoromethyl)azepane into a pharmacophore is a deliberate design choice. The azepane ring provides a unique spatial vector for substituents, differing significantly from the flatter piperidine (6-membered) or pyrrolidine (5-membered) rings.
Caption: Physicochemical and pharmacological impacts of the 4-(Trifluoromethyl)azepane core.
When designing central nervous system (CNS) active agents or specific kinase inhibitors, the lipophilicity imparted by the −CF3 group is crucial for crossing the blood-brain barrier (BBB). Furthermore, replacing a metabolically labile methyl group with a trifluoromethyl group prevents rapid oxidative clearance by liver enzymes, thereby extending the pharmacokinetic half-life of the therapeutic agent[1].
References
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